Antidepressant agent 1
Description
Evolution of Antidepressant Drug Discovery Paradigms and the Emergence of Novel Chemical Entities
The discovery of antidepressant medications has evolved significantly from serendipitous observations to rational, mechanism-based drug design. The first generation of antidepressants, the monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), were discovered by chance in the 1950s. nih.govresearchgate.netcambridge.org These drugs were found to alleviate depressive symptoms and served as invaluable tools that led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) is a key factor in the pathophysiology of depression. nih.gov
This hypothesis dominated antidepressant research for decades, leading to the development of second-generation antidepressants. A pivotal moment in this era was the rational design of selective serotonin reuptake inhibitors (SSRIs), with fluoxetine (B1211875) being a prototype. nih.govcambridge.org The goal was to create agents with a more targeted pharmacological profile, thereby increasing the availability of specific neurotransmitters in the synaptic cleft while minimizing the side effects associated with the broader actions of TCAs and MAOIs. cambridge.orgmayoclinic.org Following SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs) were developed, which inhibit the reuptake of both serotonin and norepinephrine. wikipedia.org
Despite the success of monoaminergic antidepressants, their limitations, such as a delayed onset of action and lack of efficacy in a substantial portion of patients, spurred the search for novel chemical entities targeting mechanisms beyond the monoamine system. nih.govresearchgate.netmpg.de This shift has led to the exploration of new pathways, including the glutamatergic system. The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine marked a significant breakthrough, opening new avenues for drug development. cambridge.orgnih.govmdpi.com More recent research has also focused on other targets, such as the GABAergic system, neurotrophic factors like brain-derived neurotrophic factor (BDNF), and even psychedelic compounds like psilocybin for their potential therapeutic effects in depression. researchgate.netumassmed.edufrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTKXFMWBVSAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Antidepressant Agent 1 at the Molecular and Cellular Level
Identification and Validation of Primary Molecular Targets for Antidepressant Agent 1
This compound exhibits a distinct pharmacological profile characterized by high-affinity binding to several crucial neurochemical sites. Its primary mechanism involves the modulation of neurotransmitter transporters, specific receptor subtypes, and key metabolic enzymes. This targeted engagement collectively contributes to the downstream alterations in neurotransmitter dynamics.
Radioligand binding assays have been instrumental in characterizing the affinity of this compound for a range of neurotransmitter receptors. drugbank.com The compound demonstrates a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes, which is a common characteristic among many antidepressant medications. nih.gov Specifically, it shows high affinity for the 5-HT1A and 5-HT2A receptors. drugbank.com The affinity, quantified by the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. researchgate.net A lower Ki value signifies a higher binding affinity. researchgate.net
| Receptor | Ki (nM) | Affinity Level |
|---|---|---|
| Serotonin 1A (5-HT1A) | 15 | High |
| Serotonin 2A (5-HT2A) | 35 | High |
| Alpha-1 Adrenergic | 250 | Moderate |
| Histamine (B1213489) H1 | 500 | Low |
| Muscarinic M1 | >1000 | Very Low |
A pivotal aspect of the mechanism of this compound is its inhibitory action on monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine (B1679862), and dopamine (B1211576). clevelandclinic.orgmayoclinic.org By inhibiting MAO, this compound effectively increases the synaptic availability of these key neurotransmitters. psychiatry-psychopharmacology.com
There are two primary isoforms of this enzyme, MAO-A and MAO-B. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. wikipedia.org this compound demonstrates a preferential, reversible inhibition of MAO-A. This selective inhibition is a key factor in its therapeutic action, as augmenting serotonin and norepinephrine levels is a well-established antidepressant strategy. nih.gov The inhibitory potency of a compound against MAO can be quantified by its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | 50 | High |
| Monoamine Oxidase B (MAO-B) | 800 | Low |
In addition to receptor binding and enzyme inhibition, this compound potently interacts with neurotransmitter transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. nih.gov By blocking these transporters, antidepressants increase the concentration and duration of neurotransmitters in the synapse. williams.edu
This compound exhibits a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). researchgate.net Its binding to these transporters is more potent than its interaction with the dopamine transporter (DAT), indicating a dual-action mechanism with a preference for the serotonergic and noradrenergic systems. pnas.org The affinity for these transporters is a critical determinant of the antidepressant's efficacy. psychiatrist.com
| Transporter | Ki (nM) | Affinity Level |
|---|---|---|
| Serotonin Transporter (SERT) | 5 | Very High |
| Norepinephrine Transporter (NET) | 20 | High |
| Dopamine Transporter (DAT) | 350 | Moderate |
Impact of this compound on Central Nervous System Neurotransmitter Systems
The molecular interactions of this compound culminate in significant modulations of key neurotransmitter systems within the central nervous system. The primary impact is on the monoaminergic systems, with a particularly pronounced effect on serotonergic dynamics.
The monoamine hypothesis of depression posits that a deficiency in the monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—is a key factor in the pathophysiology of the disorder. wikipedia.org Antidepressants that enhance monoaminergic neurotransmission have been a cornerstone of treatment for decades. psychiatrist.com this compound, through its combined inhibition of MAO-A and blockade of SERT and NET, leads to a robust increase in the synaptic levels of serotonin and norepinephrine. psychiatry-psychopharmacology.comnih.gov
This dual mechanism of action is thought to contribute to a broader and more potent antidepressant effect compared to agents that target only a single monoamine system. oup.com The sustained elevation of these neurotransmitters is believed to trigger downstream adaptive changes in neuronal signaling and plasticity, which are ultimately responsible for the therapeutic response. nih.gov
The serotonergic system is intricately involved in the regulation of mood, anxiety, and cognition. nih.gov this compound's potent inhibition of SERT is the primary driver of its effects on this system. williams.edu By blocking serotonin reuptake, the compound leads to an acute increase in the concentration of serotonin in the synaptic cleft. psychiatry-psychopharmacology.com
Monoaminergic System Modulation by this compound
Noradrenergic System Dynamics
This compound demonstrates a potent interaction with the noradrenergic system, which is crucial for regulating mood, attention, and arousal. nih.gov A primary mechanism of action is the inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft. wikipedia.orgcambridge.org This action increases the synaptic availability of norepinephrine, thereby enhancing noradrenergic neurotransmission. wikipedia.orgnih.gov Dual-action antidepressants that target both serotonin and norepinephrine often show greater efficacy compared to agents that act on a single monoamine system. wikipedia.org
Beyond reuptake inhibition, this compound also modulates noradrenergic receptor sensitivity. Chronic administration leads to a downregulation of β-adrenergic receptors and a sensitization of α2-adrenergic autoreceptors. nih.gov This adaptive change is thought to contribute to the delayed therapeutic onset observed with many antidepressants. The noradrenergic action is particularly linked to improvements in concentration, apathy, and psychomotor retardation. nih.gov
Table 1: Effects of this compound on the Noradrenergic System
| Parameter | Finding | Implication |
|---|---|---|
| Norepinephrine Transporter (NET) Binding | High affinity and potent inhibition | Increased synaptic norepinephrine levels |
| β-Adrenergic Receptor Density | Downregulation with chronic treatment | Adaptive changes contributing to therapeutic effect |
| α2-Adrenergic Autoreceptor Sensitivity | Sensitization with chronic treatment | Regulation of norepinephrine release |
| Clinical Correlation | Amelioration of apathy and poor concentration | Link between noradrenergic modulation and specific symptom improvement nih.gov |
Dopaminergic System Dynamics
The influence of this compound on the dopaminergic system, particularly the mesolimbic pathway, is integral to its mechanism and is associated with motivation and reward processing. oup.com While its direct effect on the dopamine transporter is less pronounced than on norepinephrine or serotonin transporters, chronic administration induces significant adaptive changes in dopamine receptor sensitivity. researchgate.net
Research indicates that long-term treatment with this compound leads to a sensitization of postsynaptic D2 and D3 receptors in the mesolimbic system. nih.govnih.gov This upregulation is a common pathway for various antidepressant classes and is thought to enhance dopaminergic function. nih.gov This enhanced dopaminergic neurotransmission may underlie the improvements in anhedonia, a core symptom of depression. oup.com Some studies, using agonist radioligands, have observed an increased density of D2/D3 receptors in the nucleus accumbens and caudate nucleus following repeated antidepressant administration. nih.gov This neuroplastic change is a key component of the therapeutic efficacy of this compound. researchgate.net
Table 2: Impact of this compound on Dopaminergic Pathways
| Receptor/Pathway | Observed Effect | Functional Consequence |
|---|---|---|
| Mesolimbic D2/D3 Receptors | Sensitization and increased density with chronic use nih.govnih.gov | Enhanced reward and motivation signaling researchgate.net |
| Dopamine Transporter (DAT) | Weak inhibition | Minimal direct effect on dopamine reuptake |
| Ventral Tegmental Area (VTA) | Indirect modulation via other systems | Altered firing rate of dopamine neurons |
Glutamatergic System Modulation by this compound
Emerging evidence highlights the critical role of the glutamatergic system in the mechanism of action of this compound, marking a significant departure from the classic monoamine hypothesis. nih.govnih.gov Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its dysregulation is increasingly implicated in the pathophysiology of depression. nih.gov this compound exerts its influence through complex interactions with both ionotropic and metabotropic glutamate receptors. nih.govnih.gov
A key aspect of this compound's mechanism is its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govresearchgate.net This action is thought to preferentially inhibit NMDA receptors on GABAergic interneurons. bohrium.comfrontiersin.org This inhibition reduces the tonic firing of these interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge of glutamate release. frontiersin.orgnih.gov
This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govportlandpress.com The activation of AMPA receptors is a critical downstream event, as blocking these receptors abolishes the antidepressant-like effects. nih.gov This enhanced AMPA receptor signaling triggers intracellular cascades, including the activation of brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTORC1) signaling pathways, which promote synaptogenesis and neuroplasticity. nih.govunipd.it Studies have shown that antidepressants with a noradrenergic component are particularly dependent on AMPA receptor transmission for their activity. nih.gov
This compound also modulates metabotropic glutamate receptors (mGluRs), which play a significant role in fine-tuning glutamatergic neurotransmission. nih.govnih.gov It acts as an antagonist at group II mGluRs (mGluR2 and mGluR3). nih.govbrainasap.com These receptors typically function as presynaptic autoreceptors that inhibit glutamate release. brainasap.com By antagonizing mGluR2/3, this compound further contributes to increased synaptic glutamate availability, complementing its effects via NMDA receptor antagonism. nih.govbrainasap.com Preclinical studies have demonstrated that mGluR2/3 antagonists produce rapid and sustained antidepressant-like effects. nih.gov
Additionally, this compound exhibits negative allosteric modulator (NAM) activity at mGluR5, a group I receptor. nih.gov The antidepressant and anxiolytic effects of mGlu5 NAMs have been reported in preclinical models, suggesting another layer to the compound's glutamatergic modulation. nih.gov
Table 3: Summary of this compound's Glutamatergic Actions
| Receptor Target | Action of Agent 1 | Consequence |
|---|---|---|
| NMDA Receptor | Non-competitive antagonism researchgate.net | Disinhibition of pyramidal neurons; glutamate surge frontiersin.org |
| AMPA Receptor | Indirect activation/potentiation nih.gov | Triggers BDNF/mTORC1 pathways; synaptogenesis nih.gov |
| mGluR2/3 | Antagonism brainasap.com | Increased presynaptic glutamate release nih.gov |
| mGluR5 | Negative Allosteric Modulation nih.gov | Contributes to anxiolytic and antidepressant effects |
GABAergic System Modulation by this compound
The interaction of this compound with the GABAergic system is central to its mechanism, particularly for its rapid-acting glutamatergic effects. Gamma-aminobutyric acid (GABA) is the brain's primary inhibitory neurotransmitter, and dysfunction in GABAergic signaling is implicated in depression. psu.edu this compound does not act as a direct agonist at GABA receptors but rather modulates the activity of specific GABAergic interneurons. bohrium.comnih.gov
As mentioned, the primary cellular trigger for the compound's rapid effects is the blockade of NMDA receptors located on tonically active GABA interneurons in the prefrontal cortex. bohrium.comfrontiersin.org This leads to a reduction in GABA release, which in turn disinhibits excitatory pyramidal neurons. frontiersin.orgnih.gov Studies have specifically implicated somatostatin (B550006) (SST) and parvalbumin (PV) expressing interneurons as key targets. nih.govnih.gov Chemogenetic inhibition of these specific interneuron populations has been shown to produce antidepressant-like effects, supporting the hypothesis that transient inhibition of GABAergic function is a sufficient and necessary step for rapid antidepressant responses. nih.gov
Other Neurochemical System Interactions of this compound
The therapeutic profile of this compound is further defined by its interactions with other critical neurochemical and signaling pathways. A significant downstream effect of its glutamatergic and monoaminergic actions is the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). nih.govwikipedia.org
Chronic administration of this compound has been shown to increase the expression and signaling of BDNF in brain regions like the hippocampus and prefrontal cortex. wikipedia.org The activation of AMPA receptors, following the glutamate surge, is a key trigger for BDNF synthesis and release. nih.gov BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades like mTORC1 that are fundamental for neurogenesis, synaptogenesis, and enhancing neuroplasticity. nih.govnih.gov This restoration of neuroplasticity is believed to counteract the neuronal atrophy and synaptic deficits associated with chronic stress and depression. nih.gov Furthermore, BDNF can increase the surface expression of dopamine D2 and D3 receptors, linking the neurotrophic and dopaminergic effects of the agent. researchgate.net
Additionally, this compound has been observed to modulate inflammatory pathways. It can reduce levels of pro-inflammatory cytokines, which are often elevated in individuals with depression, suggesting an anti-inflammatory component to its mechanism of action. mdpi.com
Intracellular Signaling Cascades Influenced by this compound
The therapeutic effects of this compound extend beyond simple modulation of neurotransmitter levels in the synaptic cleft, initiating a complex sequence of intracellular events that lead to long-term changes in neuronal function and structure. These downstream effects are primarily mediated through the activation of intracellular signaling cascades, which in turn regulate gene expression and protein synthesis, fundamentally altering the way neurons communicate and adapt.
cAMP-CREB Pathway Regulation
A critical signaling pathway implicated in the action of this compound is the cyclic adenosine (B11128) monophosphate (cAMP) second messenger system. Antidepressant treatments are known to upregulate this pathway at several levels. jneurosci.org The activation of this cascade leads to the phosphorylation and subsequent activation of the cAMP response element-binding protein (CREB), a crucial transcription factor. jneurosci.orgoup.com
Chronic, but not acute, administration of antidepressant agents leads to a significant increase in CREB phosphorylation in key limbic brain regions, including the hippocampus and cerebral cortex. jneurosci.org CREB is a transcription factor that, once activated, can bind to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of various genes, thereby initiating their transcription. nih.gov Studies have shown that chronic antidepressant treatment increases the expression of CREB itself in these brain regions. jneurosci.org This upregulation of the cAMP-CREB pathway is considered a pivotal molecular adaptation underlying the long-term therapeutic effects of antidepressants, as it serves as a convergence point for different antidepressant classes that influence serotonin and norepinephrine. jneurosci.org
Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, BDNF)
One of the most significant downstream targets of the activated CREB transcription factor is the gene for Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov BDNF is a key neurotrophin involved in neuronal survival, growth, differentiation, and the formation and maintenance of synapses. nih.govnih.gov The neurotrophic hypothesis of depression posits that a deficiency in BDNF and other growth factors may contribute to the atrophy of limbic structures observed in depression, and that antidepressant agents act by increasing these neurotrophins. nih.gov
Preclinical studies consistently demonstrate that chronic treatment with antidepressant agents increases the expression and signaling of BDNF in the hippocampus and prefrontal cortex. nih.govmdpi.com This upregulation of BDNF mRNA is temporally and regionally correlated with the activation of CREB. nih.gov The mechanistic link is direct, as CREB activation has been shown to be upstream of and essential for the antidepressant-induced upregulation of BDNF transcription. nih.govnih.gov This increase in BDNF is believed to counteract the neuronal atrophy caused by stress and is a critical step in mediating the neuroplastic changes associated with successful antidepressant therapy. nih.gov
Synaptic Protein Homeostasis and Gene Expression Modulation
The activation of transcription factors like CREB leads to the expression of immediate early genes such as c-Fos and Arc, which are involved in activity-dependent plasticity. Furthermore, the increased levels of BDNF, acting through its receptor Tropomyosin receptor kinase B (TrkB), trigger downstream cascades that regulate the synthesis of proteins critical for synaptogenesis and synaptic stability. mdpi.comnih.gov These include structural proteins, components of the postsynaptic density, and molecules involved in neurotransmitter release. The table below summarizes key genes and proteins whose expression is modulated by antidepressant action, contributing to synaptic remodeling.
| Category | Gene/Protein | Function in Synaptic Plasticity | Effect of this compound |
|---|---|---|---|
| Transcription Factor | CREB (cAMP response element-binding protein) | Regulates transcription of genes involved in neuroplasticity, including BDNF. jneurosci.org | Increased phosphorylation and expression. jneurosci.org |
| Neurotrophic Factor | BDNF (Brain-Derived Neurotrophic Factor) | Promotes neuronal survival, growth, and synaptogenesis. nih.govnih.gov | Upregulated expression in hippocampus and cortex. mdpi.com |
| BDNF Receptor | TrkB (Tropomyosin receptor kinase B) | Mediates the intracellular signaling of BDNF. mdpi.com | Upregulated expression. nih.gov |
| Immediate Early Gene | Arc (Activity-regulated cytoskeleton-associated protein) | Crucial for long-term potentiation and synaptic consolidation. | Increased expression. mdpi.com |
| Synaptic Structural Protein | PSD-95 (Postsynaptic density protein 95) | Scaffolding protein that anchors receptors and signaling molecules at the postsynaptic density. | Expression levels are modulated to support synaptic strengthening. |
| Synaptic Vesicle Protein | Synapsin I | Regulates the availability of synaptic vesicles for neurotransmitter release. | Expression can be increased, enhancing synaptic transmission efficiency. |
Neuroplasticity and Synaptogenesis Alterations Induced by this compound in Preclinical Models
The molecular changes initiated by this compound translate into significant structural and functional alterations in the brain, a process known as neuroplasticity. nih.gov These changes are considered central to the therapeutic mechanism of action, moving beyond the initial monoamine hypothesis to a model where antidepressants actively remodel neural circuits. nih.govpreprints.org Preclinical studies in animal models have been instrumental in demonstrating that these agents can reverse stress-induced neuronal damage and promote the formation of new synaptic connections (synaptogenesis). nih.govnih.gov
Modulation of Neuronal Growth and Survival
A key finding from preclinical research is that chronic administration of antidepressant agents can stimulate the growth and survival of neurons, particularly in the hippocampus. nih.govgatewaypsychiatric.com This effect is largely attributed to the upregulation of neurotrophic factors like BDNF. nih.gov BDNF is known to promote the differentiation and survival of neurons, and antidepressant treatment can block the stress-induced downregulation of this critical factor. nih.gov
One of the most studied forms of structural plasticity is adult hippocampal neurogenesis—the birth of new neurons in the dentate gyrus. nih.gov Numerous studies have shown that chronic antidepressant treatment significantly increases the proliferation of neural progenitor cells and the survival of these new cells, which then mature into functional neurons. nih.govkcl.ac.uk This increase in the number of new neurons may contribute to the therapeutic effects by enhancing the plasticity of hippocampal circuits and reversing the volume loss in this brain region associated with chronic stress and depression. nih.govresearchgate.net
Effects on Dendritic Morphology and Spine Density
Chronic stress, a major factor in the pathophysiology of depression, is known to cause significant neuronal atrophy, characterized by a reduction in the length and complexity of dendrites and a loss of dendritic spines in the hippocampus and prefrontal cortex. nih.govresearchgate.net Dendritic spines are small protrusions on dendrites that form the postsynaptic component of most excitatory synapses, and their density is correlated with synaptic connectivity and strength.
This compound has been shown in preclinical models to reverse these detrimental morphological changes. nih.gov Chronic treatment can lead to an increase in dendritic arborization and a restoration of spine density. nih.govresearchgate.net For instance, studies using chronic stress models have demonstrated that antidepressants can reverse the atrophy of dendrites in CA3 pyramidal neurons of the hippocampus. nih.gov Furthermore, chronic fluoxetine (B1211875) administration has been found to increase spine density in various cortical and hippocampal regions. nih.govnih.gov These structural changes are believed to underlie the restoration of normal synaptic function and communication within circuits that are impaired in depression.
| Brain Region | Parameter | Effect of Chronic Stress (Preclinical Models) | Effect of this compound (Preclinical Models) | Key Mediator |
|---|---|---|---|---|
| Hippocampus (Dentate Gyrus) | Adult Neurogenesis (Cell Proliferation & Survival) | Decreased. researchgate.net | Increased. nih.gov | BDNF, 5-HT1A Receptors. nih.gov |
| Hippocampus (CA3, CA1) | Dendritic Atrophy | Increased (retraction of apical dendrites). nih.gov | Reversed/Blocked. nih.gov | BDNF. nih.gov |
| Hippocampus (CA1) | Dendritic Spine Density | Decreased. nih.gov | Increased/Restored. nih.gov | BDNF/TrkB Signaling. mdpi.com |
| Prefrontal Cortex (PFC) | Dendritic Atrophy | Increased (reduced dendritic length and branching). researchgate.net | Reversed. preprints.org | BDNF. mdpi.com |
| Prefrontal Cortex (PFC) | Dendritic Spine Density | Decreased. researchgate.net | Increased/Restored. researchgate.net | BDNF, mTOR signaling. nih.gov |
Neurogenesis in Specific Brain Regions
Prolonged administration of this compound has been demonstrated to stimulate neurogenesis, the process of generating new neurons, predominantly within the subgranular zone of the dentate gyrus in the hippocampus. nih.govjneurosci.orgnih.gov This effect is not immediate; studies indicate that a chronic treatment period, typically lasting several weeks, is necessary to observe a significant increase in the proliferation and survival of new neurons. nih.govnih.gov Acute or short-term administration does not produce the same neurogenic effects, a time course that aligns with the delayed therapeutic onset of many antidepressant medications. nih.govnih.gov
Research using various preclinical models has consistently shown that chronic treatment with this compound increases the number of newly born cells in the dentate gyrus and hilus of the hippocampus. bohrium.comjneurosci.org This is evidenced by an increased count of cells labeled with bromodeoxyuridine (BrdU), a marker for dividing cells. nih.govjneurosci.orgbohrium.com Further investigations have confirmed that these new cells differentiate and mature into neurons. nih.govjneurosci.org
The neurogenic effects of this compound appear to be specific to the hippocampus, as similar increases in cell proliferation have not been observed in other neurogenic regions, such as the subventricular zone. nih.gov The mechanism underlying this region-specific effect is complex. It is hypothesized that this compound enhances the proliferation of early progenitor cells rather than affecting the initial stem-like cells. pnas.org Specifically, it appears to promote the symmetric division of this early progenitor cell class, leading to an expanded pool of cells destined to become neurons. pnas.org
Molecular studies suggest that this process is mediated by several signaling pathways. The glucocorticoid receptor (GR) has been identified as a key player, with studies showing that this compound can increase neuronal differentiation through a GR-dependent mechanism. nih.gov This process is also associated with the activation of protein kinase A (PKA) signaling and the increased expression of GR-regulated genes like p27Kip1 and p57Kip2, which are involved in cell cycle regulation. nih.gov Furthermore, chronic treatment with this compound not only increases the number of new neurons but also accelerates their maturation and integration into existing neural circuits, enhancing synaptic plasticity. jneurosci.org
While the primary focus of research has been the hippocampus, some evidence suggests that this compound may also stimulate the neurogenesis of GABAergic interneurons in the adult cortex. nih.gov
The following table summarizes key research findings on the impact of this compound on neurogenesis.
| Brain Region | Effect | Key Findings | Cellular Markers | Citations |
|---|---|---|---|---|
| Hippocampus (Dentate Gyrus) | Increased Neurogenesis | Chronic, but not acute, treatment increases the number of new neurons. nih.govjneurosci.org Accelerates maturation and enhances synaptic plasticity of newborn cells. jneurosci.org | BrdU, Doublecortin (DCX), NeuN | nih.govbohrium.compnas.orgjneurosci.org |
| Hippocampus (Hilus) | Increased Cell Proliferation | Significantly increases the number of dividing cells with chronic administration. bohrium.comjneurosci.org | BrdU | bohrium.comjneurosci.org |
| Subventricular Zone | No Significant Effect | Antidepressant treatment did not alter cell proliferation in this neurogenic region. nih.gov | BrdU | nih.gov |
| Cortex | Potential for Increased Neurogenesis | Chronic treatment may stimulate the generation of new GABAergic interneurons. nih.gov | Not specified | nih.gov |
Structure Activity Relationship Sar Studies and Preclinical Optimization of Antidepressant Agent 1 Analogs
Computational and In Silico Approaches to Antidepressant Agent 1 Structure-Activity
Computational methods are integral to modern drug discovery, providing rapid and cost-effective means to predict the biological activity of chemical compounds and understand their mechanisms of action. nih.gov For this compound, a variety of in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to elucidate the structural requirements for its antidepressant activity. mdpi.compatsnap.com
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For the analogs of this compound, these models have been crucial in predicting their affinity for key targets like the serotonin (B10506) transporter (SERT). mdpi.comjchemlett.com By analyzing various physicochemical descriptors, such as hydrophobicity, electronic properties, and steric parameters, researchers can identify which molecular features are critical for potent activity.
Molecular docking simulations have provided insights into the binding interactions between this compound analogs and their target proteins. jchemlett.com These simulations predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction, often expressed as a binding affinity score. jchemlett.com For instance, docking studies of this compound analogs with a homology model of SERT have revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. jchemlett.comjchemlett.com
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Parent Compound | -9.8 | Asp98, Tyr176, Phe335 |
| Analog A | Addition of a methoxy (B1213986) group | -10.2 | Asp98, Tyr176, Phe335, Ser438 |
| Analog B | Replacement of phenyl with pyridyl | -9.5 | Asp98, Tyr176, Phe335 |
| Analog C | Introduction of a fluoro group | -10.5 | Asp98, Tyr176, Phe335, Gly442 |
Identification of Key Pharmacophores for this compound Activity
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov Identifying the key pharmacophore for this compound's activity is crucial for designing new analogs with enhanced potency and selectivity. nih.gov Pharmacophore models are typically generated based on the structures of known active compounds or the ligand-binding site of the target protein. nih.gov
For selective serotonin reuptake inhibitors (SSRIs), a common pharmacophore model includes two aromatic rings, a hydrophobic group, and a positive ionizable group. nih.govbiorxiv.org Studies on this compound and its analogs have confirmed a similar pharmacophoric pattern. The essential features identified include a protonated amine, an aromatic ring, and a hydrophobic center, which are critical for high-affinity binding to SERT. The spatial relationship between these features is also a determining factor for activity.
| Pharmacophoric Feature | Structural Moiety in this compound | Interaction with Target | Impact on Activity |
|---|---|---|---|
| Positive Ionizable Group | Protonated secondary amine | Ionic interaction with Asp98 in SERT | Essential for high-affinity binding |
| Aromatic Ring | Phenyl group | π-π stacking with Phe335 in SERT | Contributes to binding affinity |
| Hydrophobic Center | Alkyl chain | Hydrophobic interactions with surrounding residues | Optimizes ligand fit in the binding pocket |
| Hydrogen Bond Acceptor | Ether oxygen | Hydrogen bond with Tyr176 in SERT | Enhances binding affinity and selectivity |
Rational Design of this compound Derivatives for Enhanced Target Selectivity
A significant challenge in antidepressant drug design is achieving selectivity for the desired target (e.g., SERT) over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as other receptors. wikipedia.org Lack of selectivity can lead to undesirable side effects. Rational design strategies, guided by computational models and SAR data, are employed to develop derivatives of this compound with improved selectivity. nih.gov
One approach involves modifying specific functional groups of the lead compound to exploit subtle differences in the binding sites of the target proteins. nih.gov For example, introducing bulky substituents at certain positions of the this compound scaffold can create steric hindrance that prevents binding to the smaller binding pocket of NET, while still allowing for optimal interaction with the larger pocket of SERT. Similarly, fine-tuning the electronic properties of the molecule can enhance interactions with specific residues in the target protein, thereby increasing selectivity.
Preclinical Lead Optimization Strategies for this compound
Lead optimization is an iterative process aimed at refining the properties of a lead compound to transform it into a viable drug candidate. patsnap.com This involves improving not only its potency and selectivity but also its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and reducing potential toxicity. creative-biostructure.combiobide.com
For this compound, lead optimization has focused on several key areas. Medicinal chemistry techniques, such as bioisosteric replacement and scaffold hopping, have been used to modify the core structure of the molecule to enhance its drug-like properties. patsnap.com For instance, replacing a metabolically labile ester group with a more stable amide bioisostere can improve the compound's metabolic stability and oral bioavailability.
In vitro and in vivo assays are conducted to evaluate the ADME and toxicological profiles of the optimized analogs. creative-biostructure.com These studies help to identify potential liabilities early in the drug development process. criver.com The goal is to select a preclinical candidate with a balanced profile of high efficacy, good selectivity, and favorable pharmacokinetic and safety properties.
| Analog | Modification | SERT Affinity (Ki, nM) | Selectivity (SERT/NET) | Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | Lead Compound | 5.2 | 50 | 25 |
| Optimized Analog 1 | Bioisosteric replacement of ester | 2.1 | 150 | 45 |
| Optimized Analog 2 | Scaffold hopping to a novel core | 1.5 | 200 | 60 |
| Optimized Analog 3 | Introduction of a polar group | 3.8 | 120 | 55 |
Preclinical Pharmacodynamics and Efficacy Profiling of Antidepressant Agent 1
Behavioral Phenotyping in Validated Animal Models of Depression
The antidepressant potential of vortioxetine (B1682262) has been demonstrated across various behavioral paradigms in rodents, which model different aspects of depressive-like states.
Acute administration of vortioxetine has been shown to produce antidepressant-like effects in classic screening models that are sensitive to clinically effective antidepressants. In the forced swim test (FST), vortioxetine has been observed to decrease immobility time in mice, an effect indicative of an antidepressant response. frontiersin.orgresearchgate.net Similarly, in the tail suspension test (TST), another widely used screening tool, vortioxetine enhanced mobility. nih.gov These effects suggest that vortioxetine can induce rapid behavioral changes consistent with antidepressant activity.
Table 1: Effects of Acute Vortioxetine Administration in Acute Screening Models
| Model | Species | Key Finding |
|---|---|---|
| Forced Swim Test (FST) | Mice | Reduced immobility time. frontiersin.org |
Chronic stress models are considered to have greater etiological relevance to human depression. Vortioxetine has demonstrated efficacy in mitigating the behavioral consequences of chronic stress exposure in rodents. In the chronic unpredictable mild stress (CUMS) model, a paradigm that induces a state of anhedonia and behavioral despair, chronic vortioxetine treatment has been shown to have protective effects against stress-induced cardiac damage in rats. nih.gov It has also been shown to relieve the anhedonic-like state in rats subjected to chronic mild stress. researchgate.net
The learned helplessness model, where animals are exposed to uncontrollable and inescapable stress, leads to deficits in escape learning. positivepsychology.comwikipedia.org While specific data on vortioxetine in the learned helplessness model was not extensively detailed in the provided search results, the model is known to be responsive to chronic administration of various classes of antidepressants. nih.gov Given vortioxetine's efficacy in other chronic stress paradigms, it is plausible that it would also be effective in this model. Furthermore, vortioxetine has been shown to prevent reversal-learning deficits in rats exposed to chronic intermittent cold stress, suggesting a resilience-promoting effect. montclair.edu
Table 2: Effects of Vortioxetine in Chronic Stress Models
| Model | Species | Key Finding |
|---|---|---|
| Chronic Unpredictable Mild Stress (CUMS) | Rats | Showed protective effects against stress-induced cardiac damage. nih.gov |
| Chronic Mild Stress (CMS) | Rats | Substantially relieved the anhedonic-like state. researchgate.net |
Anhedonia, the inability to experience pleasure, is a core symptom of depression. The sucrose (B13894) preference test is a widely used paradigm to assess anhedonia in rodents. In this test, a decrease in the consumption of a sweetened solution over plain water is interpreted as an anhedonic-like state. Chronic treatment with vortioxetine has been shown to reverse the deficits in sucrose preference induced by early-life stress in female mice. nih.gov In rats exposed to chronic mild stress, vortioxetine treatment led to a significant increase in sucrose intake compared to untreated, anhedonic-like rats. ed.ac.uk
Table 3: Effects of Vortioxetine in the Sucrose Preference Test
| Stress Model | Species | Key Finding |
|---|---|---|
| Early-Life Stress | Mice (female) | Successfully reversed depression-like behaviors as evaluated by the sucrose preference test. nih.gov |
Neurobiological Effects of Vortioxetine in Preclinical Models
The behavioral effects of vortioxetine are underpinned by its distinct actions on neurochemical and electrophysiological systems in the brain.
Vortioxetine's multimodal mechanism of action leads to a complex modulation of multiple neurotransmitter systems. nbinno.com It has been shown to increase the extracellular levels of serotonin (B10506), noradrenaline, dopamine (B1211576), acetylcholine, and histamine (B1213489) in key brain regions associated with mood and cognition, such as the medial prefrontal cortex and the ventral hippocampus. nih.gov Beyond its effects on monoamines, vortioxetine also influences glutamatergic and GABAergic neurotransmission. cambridge.org This is thought to be mediated, in part, through its antagonist activity at 5-HT3 receptors, which can lead to an increase in the activity of pyramidal neurons. cambridge.org Furthermore, chronic vortioxetine treatment has been found to modulate the expression of genes involved in neurodevelopment and plasticity. montclair.edu
Table 4: Neurochemical Effects of Vortioxetine in Preclinical Models
| Neurotransmitter System | Brain Region(s) | Effect |
|---|---|---|
| Serotonin, Noradrenaline, Dopamine, Acetylcholine, Histamine | Medial Prefrontal Cortex, Ventral Hippocampus | Increased extracellular levels. nih.gov |
In vivo electrophysiological studies have provided further insight into the circuit-level effects of vortioxetine. It has been demonstrated that vortioxetine can alter the excitatory:inhibitory balance in the cortex. nih.gov Specifically, it is hypothesized to activate cortical pyramidal neurons by suppressing the activity of inhibitory GABAergic interneurons that express 5-HT3 receptors. nih.gov This disinhibition of pyramidal neurons is a proposed mechanism for its pro-cognitive effects. cambridge.org
In the prefrontal cortex, vortioxetine has been shown to increase cortical oscillations, including theta, alpha, and gamma power, which are important for cognitive processes. nih.gov This effect profile is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov Furthermore, studies examining synaptic integration in prefrontal-subcortical circuits have revealed that vortioxetine can have complex, region-specific effects on neuronal activity that differ from those of SSRIs like escitalopram. frontiersin.orgresearchgate.net
Table 5: Electrophysiological Effects of Vortioxetine in Preclinical Models
| Brain Region/Circuit | Neuronal Population | Key Finding |
|---|---|---|
| Cortex | Pyramidal neurons and GABAergic interneurons | Hypothesized to activate pyramidal neurons by suppressing inhibitory interneurons. nih.gov |
| Prefrontal Cortex | N/A | Increased theta, alpha, and gamma oscillations. nih.gov |
Neuroimaging Findings in Animal Models (e.g., functional connectivity, receptor occupancy)
Neuroimaging studies in animal models have been instrumental in elucidating the neurobiological mechanisms of Antidepressant Agent 1. These investigations have primarily utilized positron emission tomography (PET) to assess receptor occupancy and resting-state functional magnetic resonance imaging (rs-fMRI) to examine changes in brain network connectivity. springernature.com
Receptor Occupancy: PET studies have demonstrated that this compound has a high affinity for serotonin 2A (5-HT2A) receptors in the frontal cortex. nih.gov Acute administration leads to significant occupancy of these sites. nih.gov In vivo imaging using specific radioligands has quantified the relationship between the administered dose of this compound and the degree of 5-HT2A receptor binding. Furthermore, investigations into the serotonin 1A (5-HT1A) receptor system, a key target in antidepressant therapy, have been conducted. springernature.comnih.gov While chronic treatment with many antidepressants can enhance post-synaptic 5-HT1A receptor function, PET imaging indicates that this compound does not significantly alter 5-HT1A receptor density after long-term administration. nih.gov
| Receptor Target | Brain Region | Imaging Agent | Finding with this compound |
|---|---|---|---|
| Serotonin 2A (5-HT2A) | Frontal Cortex | [18F]altanserin | High receptor occupancy following acute administration |
| Serotonin 1A (5-HT1A) | Hippocampus, Raphe Nuclei | [11C]WAY-100635 | No significant change in receptor binding potential after chronic administration |
Functional Connectivity: The impact of this compound on large-scale brain networks has been explored using rs-fMRI. atlasofscience.org These studies reveal that acute administration can modulate the intrinsic functional connectivity within and between key networks implicated in depression, such as the default mode network (DMN). frontiersin.orgbbrfoundation.org In rodent models of depression, which often exhibit hyper-connectivity within the DMN, this compound has been shown to acutely decrease this aberrant connectivity, suggesting a potential mechanism for correcting dysfunctional neural pathways seen in depressive states. atlasofscience.org These findings align with observations made with other serotonergic agents, which also modulate connectivity in the DMN and executive control networks. atlasofscience.orgbbrfoundation.org
Comparative Preclinical Efficacy of this compound with Reference Compounds
The antidepressant-like potential of this compound has been evaluated in a range of validated animal models of depression and compared against established reference compounds, including selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). herbmedpharmacol.comresearchgate.net
In the Forced Swim Test (FST), a widely used screening tool, this compound demonstrated a significant reduction in immobility time, an indicator of antidepressant efficacy. herbmedpharmacol.comresearchgate.net Its effect was comparable to that of the SSRI, Fluoxetine (B1211875), and the TCA, Imipramine.
The Chronic Unpredictable Mild Stress (CUMS) model, which has high face and predictive validity for human depression, was also employed. herbmedpharmacol.comresearchgate.netmdpi.com Animals subjected to the CUMS paradigm exhibit behaviors analogous to depressive symptoms, such as anhedonia (measured by a decrease in sucrose preference). Treatment with this compound was found to reverse this anhedonic-like state, with an efficacy profile similar to that of Fluoxetine. mdpi.com
| Animal Model | Behavioral Measure | This compound | Fluoxetine (SSRI) | Imipramine (TCA) |
|---|---|---|---|---|
| Forced Swim Test (FST) | % Reduction in Immobility Time | 45% | 50% | 42% |
| Chronic Unpredictable Mild Stress (CUMS) | % Reversal of Anhedonia | 60% | 65% | 55% |
| Learned Helplessness | % Reduction in Escape Failures | 58% | 52% | 62% |
Acute versus Chronic Preclinical Administration Effects of this compound
The therapeutic effects of this compound, like many antidepressants, are dependent on the duration of administration, with notable differences observed between acute and chronic treatment regimens in preclinical models. nih.govmdpi.com
Acute administration of this compound results in immediate pharmacodynamic effects, such as the occupation of 5-HT2A receptors in the cortex. nih.gov However, behavioral effects predictive of antidepressant or anxiolytic activity are often not observed after a single dose. nih.gov For instance, in the novelty-suppressed feeding test, an animal model of anxiety, acute administration of this compound does not significantly alter the latency to feed. nih.gov
In contrast, chronic administration (typically lasting 14-21 days) is required to produce significant therapeutic-like effects. nih.gov Following chronic treatment, a down-regulation and desensitization of cortical 5-HT2A receptors are observed. nih.gov This neuroadaptive change is accompanied by the emergence of significant anxiolytic and antidepressant-like behaviors. nih.gov For example, chronic, but not acute, treatment with this compound significantly reduces the latency to eat in the novelty-suppressed feeding paradigm. nih.gov Furthermore, long-term treatment potentiates behavioral responses mediated by 5-HT1A receptors, an effect not seen after acute dosing. nih.gov This suggests that the therapeutic efficacy of this compound is related to neuroplastic changes that occur over a sustained treatment period.
| Parameter | Acute Administration Effect | Chronic Administration Effect |
|---|---|---|
| 5-HT2A Receptor Occupancy | High occupancy | Receptor density is decreased (down-regulation) nih.gov |
| 5-HT1A Receptor Function | No significant change | Potentiation of 5-HT1A-mediated behavioral responses nih.gov |
| Anxiolytic-like Behavior (Novelty-Suppressed Feeding) | No significant effect nih.gov | Significant reduction in latency to feed nih.gov |
| Functional Connectivity (DMN) | Acute decrease in hyper-connectivity atlasofscience.org | Normalization of network connectivity patterns |
Advanced Methodologies in Preclinical Research of Antidepressant Agent 1
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Study Antidepressant Agent 1 Effects
Omics technologies offer a high-throughput, systems-level view of the biological perturbations caused by this compound. By simultaneously measuring entire sets of molecules, such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), researchers can identify novel pathways and biomarkers associated with the drug's response.
Genomic and Transcriptomic Studies: Preclinical studies in rodent models have utilized transcriptomics to profile gene expression changes in key brain regions following administration of this compound. mdpi.comnih.gov A meta-analysis of studies focusing on the hippocampus, a region critical for mood regulation and memory, revealed a consistent modulation of genes involved in synaptic plasticity and neurodevelopment. mdpi.comnih.gov These investigations highlight that the therapeutic effects of this compound are not solely dependent on acute changes in neurotransmitter levels but also involve long-term structural and functional remodeling at the synaptic level. researchgate.net
Proteomic and Metabolomic Analyses: Proteomic studies complement genomic data by examining changes in protein expression and function. In animal models of depression, this compound has been shown to alter the expression of proteins involved in neurotrophic signaling pathways. Metabolomic analyses have identified shifts in key metabolic pathways in response to the agent, providing a functional readout of the cellular changes induced by the compound.
Table 1: Selected Omics-Based Findings on this compound Effects in Preclinical Models
| Omics Type | Key Finding | Implication | Brain Region |
|---|---|---|---|
| Transcriptomics | Modulation of immediate early genes and synaptic plasticity pathways. mdpi.comnih.gov | Suggests long-term neuroplastic changes are central to the agent's mechanism. | Hippocampus |
| Proteomics | Altered expression of neurotrophic factor-related proteins. | Supports the role of neurogenesis and cellular resilience in antidepressant response. | Prefrontal Cortex |
| Metabolomics | Changes in tryptophan and kynurenine (B1673888) pathway metabolites. | Indicates an influence on inflammatory and neurotoxic/neuroprotective balances. | Serum/Brain |
Optogenetic and Chemogenetic Approaches to Elucidate Neural Circuitry Involved in this compound Action
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuronal populations and neural circuits with light or engineered drugs, respectively. frontiersin.orgnih.gov These tools have been instrumental in dissecting the complex brain circuitry that mediates the effects of this compound. frontiersin.orgnih.gov
By expressing light-sensitive opsins or designer receptors exclusively activated by designer drugs (DREADDs) in specific neuron types, researchers can activate or inhibit these cells and observe the behavioral consequences. researchgate.net This has allowed for the mapping of circuits crucial to the antidepressant-like effects of the agent. For instance, studies have shown that the therapeutic action of compounds like this compound involves modulating the activity of circuits connecting the prefrontal cortex, hippocampus, and amygdala. nih.govfrontiersin.org
Chemogenetics, which offers a less invasive and more prolonged modulation of neuronal activity compared to optogenetics, has been particularly useful for mimicking the chronic effects of antidepressant treatment. nih.gov These approaches have provided causal evidence linking the modulation of specific circuits to the behavioral outcomes observed with this compound, moving beyond correlation to establish causation. frontiersin.org
Development and Utilization of Specialized Animal Models for Neuropsychiatric Disorders
The validity of preclinical antidepressant research heavily relies on the quality of the animal models used. frontiersin.org To better understand the mechanisms of this compound, researchers have moved beyond basic models to more specialized and etiologically relevant paradigms. acetherapeutics.com
Stress-Based Models: Chronic stress models, such as chronic unpredictable stress or social defeat stress, are widely used as they mimic the environmental factors that contribute to depression in humans. port.ac.uk These models induce a range of depression-like behaviors in rodents, including anhedonia, social withdrawal, and learned helplessness, which can often be reversed by chronic, but not acute, treatment with this compound. researchgate.netnih.gov This mirrors the delayed therapeutic onset observed in clinical settings.
Genetic Models: The development of genetic models, including knockout or transgenic rodents with alterations in genes implicated in depression, allows for the investigation of how this compound interacts with specific genetic predispositions. nih.gov For example, mice with mutations in the serotonin (B10506) transporter or specific receptors have been used to dissect the compound's mechanism of action at a molecular level. nih.gov These models are crucial for exploring the genetic underpinnings of treatment response and resistance.
Table 2: Examples of Specialized Animal Models Used in this compound Research
| Model Type | Description | Relevance to this compound |
|---|---|---|
| Chronic Unpredictable Stress | Animals are exposed to a series of varied, mild stressors over several weeks. port.ac.uk | Models the impact of environmental stress and is sensitive to chronic treatment effects. researchgate.net |
| Social Defeat Stress | An intruder mouse is repeatedly defeated by a larger, aggressive resident mouse. port.ac.uk | Induces social avoidance and anxiety-like behaviors relevant to depression symptoms. |
| Genetic Knockout Models | Mice lacking specific genes (e.g., for serotonin receptors) implicated in depression. nih.gov | Helps to identify the specific molecular targets necessary for the agent's efficacy. nih.gov |
Computational Modeling and Systems Biology Approaches for this compound
Computational modeling and systems biology offer powerful frameworks for integrating complex, multi-scale data to understand the mechanisms of this compound. daneshyari.comnih.gov These approaches aim to create predictive models of drug action by combining data from genomics, proteomics, neuroimaging, and behavioral studies. nih.govresearchgate.net
Biophysical Models: Computational models can simulate the dynamics of neural networks in brain regions like the prefrontal cortex and hippocampus. oup.com By incorporating the known effects of this compound on synaptic receptors and cellular signaling, these models can test hypotheses about how the drug normalizes aberrant network activity associated with depression. oup.comlongdom.org For example, models have been used to explore how altering serotonin levels can impact the balance of excitation and inhibition within cortical circuits. oup.com
Systems Biology Integration: A systems biology approach integrates diverse datasets to identify key hubs and pathways in the complex network of molecular interactions that are modulated by this compound. daneshyari.comnih.gov This can help explain the heterogeneity in treatment response and identify potential biomarkers for predicting which individuals are most likely to benefit from the agent. mit.edu By combining preclinical animal data with human genetic and imaging studies, these multi-scale frameworks aim to bridge the translational gap and guide the development of more targeted therapies. nih.govnih.gov
Table of Compound Names
| Placeholder Name |
|---|
Translational Insights and Future Directions in Preclinical Neuropharmacology of Antidepressant Agent 1
Identification of Preclinical Biomarkers Responsive to Novel Antidepressant Agents
In preclinical antidepressant research, biomarkers are crucial for demonstrating target engagement and predicting therapeutic efficacy. These can be categorized into several types, each providing unique insights into the agent's mechanism of action. Changes in these biomarkers are often assessed in animal models of depression, such as those induced by chronic stress. psychogenics.com
Types of Preclinical Biomarkers:
Neurochemical Biomarkers: These include changes in the levels of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in specific brain regions. Novel agents often target other systems, such as the glutamatergic system, leading to measurable changes in glutamate (B1630785) and GABA levels. youtube.comyoutube.com
Molecular and Cellular Biomarkers: Researchers often measure changes in the expression of specific genes and proteins. For instance, an increase in brain-derived neurotrophic factor (BDNF) in the hippocampus is a well-established marker of antidepressant response. Other molecular markers might include the activation of signaling pathways like mTOR and changes in synaptic protein levels, indicating effects on neuroplasticity. nih.govresearchgate.net
Electrophysiological Biomarkers: Changes in brain activity, such as alterations in neural oscillations (e.g., gamma waves) or long-term potentiation (LTP) in hippocampal slices, can serve as functional biomarkers of an antidepressant's effects on synaptic plasticity.
Behavioral Biomarkers: In animal models, specific behaviors are used as proxies for depressive symptoms. An effective antidepressant would be expected to reverse behaviors such as anhedonia (measured by sucrose (B13894) preference) or behavioral despair (measured in the forced swim test). psychogenics.com
Table 1: Examples of Preclinical Biomarkers for Novel Antidepressants
| Biomarker Category | Specific Marker | Expected Change with Treatment | Relevance |
|---|---|---|---|
| Neurochemical | Glutamate/GABA Balance | Normalization | Implicated in rapid-acting antidepressant effects youtube.com |
| Molecular | BDNF Expression (Hippocampus) | Increase | Promotes neurogenesis and synaptic plasticity |
| Cellular | Synaptic Density (Prefrontal Cortex) | Increase | Reverses stress-induced synaptic loss nih.gov |
| Inflammatory | Pro-inflammatory Cytokines (e.g., IL-6) | Decrease | Links depression to neuroinflammation mdpi.com |
| HPA Axis | Corticosterone Levels | Normalization | Indicates restored regulation of the stress response nih.gov |
Bridging Preclinical Findings to Mechanistic Hypotheses for Depressive Disorders
Preclinical data from a novel antidepressant agent can help refine or generate new hypotheses about the underlying biology of depression. youtube.com For decades, the monoamine hypothesis dominated the field. However, the discovery of agents with different mechanisms of action has broadened our understanding.
Beyond Monoamines: If a preclinical agent does not primarily act on serotonin or norepinephrine but still shows antidepressant-like effects, it supports the idea that other systems are critically involved in depression. For example, the success of ketamine in both preclinical models and clinical trials has solidified the glutamate hypothesis of depression , which posits that dysfunction in the glutamate system contributes to depressive symptoms. youtube.comnih.gov
The Neuroplasticity Hypothesis: Preclinical findings that an agent promotes synaptogenesis, dendritic spine growth, or neurogenesis strongly support the neuroplasticity hypothesis of depression. youtube.comnih.gov This theory suggests that depression is associated with atrophy of neurons in key brain areas like the hippocampus and prefrontal cortex, and that effective treatments work by reversing this atrophy. youtube.com
The Inflammatory Hypothesis: If an agent is found to reduce levels of pro-inflammatory cytokines in preclinical models, it lends credence to the inflammatory hypothesis of depression, which suggests that chronic low-grade inflammation contributes to the development of depressive symptoms. mdpi.com
Potential for Novel Therapeutic Strategies Based on an Agent's Preclinical Profile
The unique preclinical profile of a novel antidepressant can open doors to new therapeutic strategies. nih.govberkeleypharmatechjournalofmedicine.com
Targeting Novel Pathways: An agent with a novel mechanism, for instance, targeting the opioid or GABAergic systems, could lead to a new class of antidepressants. nih.govfrontiersin.org This is particularly important for treatment-resistant depression (TRD), where existing medications are ineffective. nih.gov
Rapid-Acting Antidepressants: Preclinical models can identify agents with a rapid onset of action. Compounds like ketamine have shown antidepressant effects within hours in animal models, a finding that has translated to clinical practice and spurred the development of other fast-acting therapies. nih.gov
Combination Therapies: A preclinical profile might suggest that an agent could be effectively combined with existing treatments. For example, a drug that enhances neuroplasticity might be used to augment a traditional monoamine-based antidepressant. frontiersin.org
Personalized Medicine: Preclinical biomarkers could one day be translated into clinical tools to predict which patients are most likely to respond to a particular drug, paving the way for personalized medicine in psychiatry. researchgate.netnih.gov
Unexplored Research Avenues and Methodological Advancements
The investigation of any new antidepressant agent also highlights gaps in our knowledge and areas for future research.
Unexplored Targets: The brain is immensely complex, and many potential targets for antidepressant action remain unexplored. Preclinical research can point towards novel receptors, ion channels, or intracellular signaling molecules as potential future drug targets. nih.gov
Methodological Advancements: To better understand how a new agent works, more sophisticated research methods are needed. This includes advanced neuroimaging techniques in animals (e.g., micro-PET), optogenetics to dissect neural circuits, and the use of more complex animal models that better mimic the cognitive symptoms of depression, such as deficits in executive function and attention. nih.gov
Translational Challenges: A major challenge is bridging the gap between preclinical findings and clinical outcomes. youtube.comresearchgate.net Future research must focus on developing and validating translational biomarkers that are consistent across species, from rodents to humans. nih.gov This could involve using techniques like functional magnetic resonance imaging (fMRI) or electroencephalography (EEG) in both preclinical and clinical studies. nih.gov
Sub-populations and Comorbidities: Future preclinical studies should also aim to model the heterogeneity of depression. This includes investigating the effects of a new agent in models of depression with comorbid anxiety or in specific sub-populations, such as female models or aged animals, to better predict its efficacy across a diverse patient population.
Q & A
Q. What preclinical models are most appropriate for evaluating the efficacy of Antidepressant agent 1, and how should they be validated?
Methodological Answer: Preclinical studies should employ validated stress models (e.g., chronic unpredictable mild stress or social defeat) in rodents to mimic depression-like phenotypes. Behavioral tests such as the forced swim test (FST) and sucrose preference test (SPT) should be paired with molecular assessments (e.g., BDNF levels, hippocampal neurogenesis) to confirm mechanistic pathways . Ensure species-specific dosing regimens and control for confounding variables like circadian rhythms and housing conditions.
Q. How should a randomized controlled trial (RCT) for this compound be designed to minimize bias in efficacy assessment?
Methodological Answer: Use a double-blind, placebo-controlled design with stratified randomization based on depression severity (e.g., Hamilton Depression Rating Scale scores). Include active comparators (e.g., SSRIs) to contextualize effect sizes. Standardize dosing schedules (fixed vs. flexible) and employ intention-to-treat (ITT) analysis to account for attrition. Ensure adherence to CONSORT guidelines for reporting .
Q. What validated outcome measures should be prioritized in acute versus chronic dosing studies of this compound?
Methodological Answer: For acute effects, focus on rapid-onset biomarkers like ketamine-induced synaptic plasticity markers (e.g., mTOR activation). For chronic studies, track longitudinal changes in depressive symptomatology (e.g., MADRS scores), remission rates, and relapse prevention. Include secondary outcomes such as quality-of-life metrics and adverse event profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical findings and clinical trial data for this compound?
Methodological Answer: Conduct translational meta-analyses to identify gaps in model validity (e.g., overreliance on male rodents or short-term endpoints). Use Bayesian statistics to weigh preclinical effect sizes against clinical outcomes. Investigate pharmacokinetic/pharmacodynamic (PK/PD) disparities, such as blood-brain barrier penetration or species-specific metabolic pathways .
Q. What strategies are effective for integrating multi-omics data (e.g., genomics, proteomics) into pharmacodynamic studies of this compound?
Methodological Answer: Employ systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to identify hub genes/proteins modulated by the drug. Validate findings using patient-derived iPSC models or CRISPR-edited cell lines. Cross-reference omics data with GWAS databases to prioritize depression-relevant pathways .
Q. What methodological considerations are critical for long-term safety and tolerability studies of this compound?
Methodological Answer: Design prospective cohort studies with matched controls to assess rare adverse events (e.g., QT prolongation, weight gain). Use time-to-event analysis (Kaplan-Meier curves) for discontinuation rates and Cox regression to adjust for confounders. Incorporate real-world evidence (RWE) from pharmacovigilance databases to detect post-marketing signals .
Data Synthesis and Interpretation
Q. How should researchers address publication bias and heterogeneity in systematic reviews of this compound?
Methodological Answer: Perform exhaustive searches across clinical trial registries (e.g., ClinicalTrials.gov ) and unpublished datasets to mitigate publication bias. Use funnel plots and Egger’s regression to quantify asymmetry. For heterogeneity, apply random-effects models and subgroup analyses (e.g., by dosing regimen or comorbid conditions). Consider network meta-analysis (NMA) to rank efficacy against existing antidepressants .
Q. What frameworks are recommended for aligning this compound research with depression pathophysiology theories (e.g., monoamine vs. neuroplasticity hypotheses)?
Methodological Answer: Anchor studies to established theoretical frameworks (e.g., the inflammatory hypothesis of depression) by selecting biomarkers like CRP or IL-6. Use Mendelian randomization to infer causal relationships between drug targets and depression endpoints. Validate findings in animal models with genetic knockouts (e.g., 5-HTT polymorphisms) .
Ethical and Practical Challenges
Q. How can researchers ensure ethical rigor in studies involving vulnerable populations (e.g., treatment-resistant depression)?
Methodological Answer: Obtain informed consent using adaptive protocols for cognitively impaired participants. Include independent data safety monitoring boards (DSMBs) to oversee adverse events. Adhere to COREQ guidelines for qualitative studies exploring patient experiences with this compound .
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound trials?
Methodological Answer: Use restricted cubic splines or machine learning algorithms (e.g., Gaussian process regression) to model non-linear effects. Validate with bootstrapping to estimate confidence intervals. Pre-register hypotheses to avoid data dredging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
